molecular formula C7H10O3 B117062 Methyl 1-formylcyclobutanecarboxylate CAS No. 155380-49-7

Methyl 1-formylcyclobutanecarboxylate

Cat. No. B117062
M. Wt: 142.15 g/mol
InChI Key: ZWKZWJDTPRZFLV-UHFFFAOYSA-N
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Description

Methyl 1-formylcyclobutanecarboxylate is a chemical compound with the molecular formula C7H10O3 . It contains a total of 20 bonds, including 10 non-H bonds, 2 multiple bonds, 3 rotatable bonds, 2 double bonds, 1 four-membered ring, 1 aliphatic ester, and 1 aliphatic aldehyde .


Synthesis Analysis

The synthesis of Methyl 1-formylcyclobutanecarboxylate involves several stages. In one experiment, diethyl p-nitrobenzylphosphonate was combined with sodium hydride in tetrahydrofuran at 0℃ for about 10 minutes under an inert atmosphere. This was followed by the addition of 1-Formyl-1-methylcyclobutanecarboxylate in tetrahydrofuran at 20℃ for 1 hour .


Molecular Structure Analysis

The molecular structure of Methyl 1-formylcyclobutanecarboxylate is characterized by a four-membered cyclobutane ring. The molecule also contains an ester functional group and an aldehyde functional group .

Scientific Research Applications

Organic Synthesis Applications

Methyl 1-formylcyclobutanecarboxylate and similar compounds have been utilized in various synthetic routes, offering pathways to complex molecular architectures. For example, the synthesis of spiro compounds and the exploration of Reformatzky reactions with cyclobutanecarbonyl chloride to yield novel cyclobutyl-containing esters highlight the versatility of these compounds in generating molecular complexity (Shchepin et al., 2006; Kirillov et al., 2008). These methodologies open new avenues for the construction of potentially bioactive molecules by introducing cyclobutane rings, known for their presence in various natural products and pharmaceuticals.

Polymer Chemistry

The compound has found applications in polymer science, specifically in the anionic polymerization of cyclobutene monomers to produce polymers with unique properties (Kitayama et al., 2004). Such studies not only contribute to our understanding of polymerization mechanisms but also to the development of novel materials with potential applications in technology and medicine.

Epigenetic Research

Although not directly related to "Methyl 1-formylcyclobutanecarboxylate," research on the oxidative reversal of DNA and RNA methylation provides a context for the importance of formyl groups in biological systems (Shen et al., 2014). Understanding how formyl and related functional groups are involved in epigenetic regulation can inform the design of epigenetic drugs and therapeutic strategies.

properties

IUPAC Name

methyl 1-formylcyclobutane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O3/c1-10-6(9)7(5-8)3-2-4-7/h5H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWKZWJDTPRZFLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCC1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1-formylcyclobutanecarboxylate

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